molecular formula C13H13N5O2 B2989033 2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine CAS No. 1286699-43-1

2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

Cat. No. B2989033
CAS RN: 1286699-43-1
M. Wt: 271.28
InChI Key: GQDZGEROESYWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A number of derivatives of this scaffold have been synthesized for various applications .


Synthesis Analysis

These derivatives are typically synthesized using the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold .


Molecular Structure Analysis

The molecular structure of these derivatives is complex and involves a number of structural requirements for activity. For example, the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve a number of steps. The Castagnoli–Cushman reaction is a key step in the synthesis process .

Scientific Research Applications

Antioomycete Activity in Plant Disease Management

The derivatives of 3,4-dihydroquinolin-1(2H)-one, a related scaffold to the compound , have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans. These compounds have shown promising results in managing plant diseases, with one derivative exhibiting higher potency than the commercial antifungal hymexazol .

Cytotoxic Studies Against Cancer Cell Lines

Natural derivatives of 3,4-dihydroquinolin-2-one have been isolated from extremophilic Streptomyces sp. and tested for cytotoxic activities against liver cancer HEPG2 cell line and human cervix carcinoma cell line (KB-3-1). Although the activities were weak, this points to a potential area of research for the compound to be tested against various cancer cell lines .

Antiproliferative and Antitumor Activities

Dihydroquinolinones, which are structurally related to the compound, have been recognized for their antiproliferative and antitumor activities. The inhibition of p38 MAP kinase by these compounds has been associated with cytotoxic activities, suggesting a potential application for the compound in cancer therapy .

Antimicrobial Activity

The same study that investigated the cytotoxic activities also assessed the antimicrobial activity of the strain extract and isolated compounds. The new metabolites showed growth inhibitory activity against a panel of tested bacterial strains, indicating another possible application for the compound as an antimicrobial agent .

Binding Moiety for PPAR Receptors

A related compound with a 3,4-dihydroquinoline skeleton has been identified as a potent binding moiety for PPARα and PPARγ receptors. This suggests that the compound could be explored for its affinity to these receptors, which are significant in the regulation of metabolism and inflammation .

Chemical Synthesis and Material Science

While not directly related to the compound , derivatives of 3,4-dihydroquinolin-1-yl have been used in chemical synthesis and material science applications. This indicates a potential for the compound to be used in the synthesis of new materials or as an intermediate in chemical reactions .

Mechanism of Action

The mechanism of action of these derivatives is thought to involve the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The research on 3,4-dihydroquinolin-1(2H)-one derivatives is ongoing and these compounds are being further designed and developed for various applications . The results of current research would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZGEROESYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.